1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride
説明
“1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride” is a chemical compound with the CAS RN®: 1414958-45-4 . It is manufactured by Combi-Blocks and is stored under frozen conditions .
Molecular Structure Analysis
The molecular formula of “1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride” is C6H9ClFN3 . The average mass is 177.607 Da and the monoisotopic mass is 177.046906 Da .Physical And Chemical Properties Analysis
The predicted boiling point of “1-(5-Fluoropyrimidin-2-yl)ethan-1-amine” is 183.4±20.0 °C and the predicted density is 1.202±0.06 g/cm3 .科学的研究の応用
Fluoropyrimidine-based Chemotherapy in Colorectal Cancer
Fluoropyrimidines, including 5-FU and its oral prodrugs (capecitabine, UFT, and S-1), remain cornerstone treatments for colorectal cancer (CRC). These agents function by inhibiting thymidylate synthase, a crucial enzyme in DNA synthesis, leading to cancer cell death. Studies have shown that S-1, an oral fluoropyrimidine, has demonstrated promising results in CRC treatment when combined with other chemotherapeutics like oxaliplatin, offering an alternative with reduced toxicity and improved patient convenience (Miyamoto et al., 2014) (Satoh & Sakata, 2012).
Application in Gastric Cancer
S-1 has also been extensively studied for its efficacy in gastric cancer treatment. As a fourth-generation oral fluoropyrimidine, S-1 combines tegafur with biochemical modulators to enhance efficacy and reduce toxicity, making it a significant advancement in gastric cancer chemotherapy. Clinical trials have validated S-1's effectiveness as both a standalone treatment and in combination with cisplatin, highlighting its role in the adjuvant and metastatic settings of gastric cancer management (Maehara, 2003).
Pharmacogenetics and Fluoropyrimidine Metabolism
The metabolism of fluoropyrimidines is complex and can lead to severe toxicities. Research has delved into the pharmacogenetics of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for 5-FU catabolism. Identifying genetic polymorphisms in DPD can predict a patient's risk for adverse reactions to fluoropyrimidine therapy, emphasizing the importance of genetic testing prior to treatment initiation (Del Re et al., 2017).
Innovations in Fluoropyrimidine Formulations
The development of novel fluoropyrimidine formulations, such as S-1 and TAS-102, represents a significant advance in chemotherapy. These formulations aim to improve the therapeutic index of fluoropyrimidines by enhancing drug efficacy while minimizing toxicity. TAS-102, for instance, combines trifluridine with tipiracil hydrochloride to maintain effective drug levels and has shown promise in treating 5-FU-refractory patients (Lenz et al., 2015).
Environmental and Industrial Applications
Fluoropyrimidines and their derivatives, due to their chemical properties, have potential applications beyond cancer therapy. For instance, amine-functionalized compounds have been investigated for environmental applications, such as the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This highlights the versatility of fluoropyrimidine derivatives in various scientific and industrial fields (Ateia et al., 2019).
特性
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)ethanamine;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FN3.ClH/c1-4(8)6-9-2-5(7)3-10-6;/h2-4H,8H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAXIYWZAHFHREE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=N1)F)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClFN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Fluoropyrimidin-2-yl)ethan-1-amine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。